Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core linked to an imidazolidinone ring via an acetamido group, with an ethyl ester moiety at the terminal position. This structure integrates pharmacophoric elements associated with diverse biological activities, such as analgesic and anti-inflammatory properties. The thiazole ring and imidazolidinone scaffold are common in medicinal chemistry due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
ethyl 2-[2-[[2-(2-oxo-3-phenylimidazolidin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-2-26-16(24)10-13-12-27-17(19-13)20-15(23)11-21-8-9-22(18(21)25)14-6-4-3-5-7-14/h3-7,12H,2,8-11H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVSPHZSFUUFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazolidinone Core
The 2-oxo-3-phenylimidazolidin-1-yl moiety is typically synthesized via cyclocondensation reactions. A common approach involves reacting urea derivatives with α-haloacetophenones or employing multicomponent reactions (MCRs) under mild conditions. For instance, El-Saghier et al. demonstrated that imidazolidin-4-ones can be synthesized via a one-pot reaction between amines, ethyl cyanoacetate, and ethyl glycinate hydrochloride under neat conditions at 70°C. This method avoids solvents, enhancing atom economy and reducing purification steps.
In a representative procedure:
- Cyclohexylamine reacts with ethyl cyanoacetate to form an intermediate α-cyanoacetamide.
- Ethyl glycinate hydrochloride is introduced, initiating nucleophilic attack on the cyano group and subsequent cyclization to yield the imidazolidinone core.
- The reaction is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate consumption.
Thiazole Ring Construction
The thiazole ring is constructed using the Hantzsch thiazole synthesis, which involves coupling thioureas with α-halo carbonyl compounds. Nguyen et al. reported the synthesis of ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate by reacting 2-mercapto-3-phenylquinazolin-4-one with ethyl chloroacetate in dry dimethylformamide (DMF) under reflux. Although this example pertains to a quinazolinone derivative, the methodology is transferable to thiazole systems:
- 2-Mercapto-3-phenylimidazolidinone is treated with anhydrous potassium carbonate in DMF to deprotonate the thiol group.
- Ethyl chloroacetate is added, facilitating nucleophilic substitution at the α-carbon to form the thioether linkage.
- Cyclization occurs spontaneously under reflux, yielding the thiazole ring.
Acetamide Linkage and Esterification
The acetamide bridge connecting the imidazolidinone and thiazole moieties is introduced via amide coupling. El-Saghier et al. optimized this step using carbodiimide-based coupling agents (e.g., DCC or EDCI) to activate the carboxylic acid group of the imidazolidinone derivative. Subsequent reaction with a thiazole-4-amine intermediate forms the acetamide bond. Finally, esterification with ethyl chloroacetate in ethanol under basic conditions (e.g., triethylamine) installs the terminal ethyl acetate group.
Stepwise Preparation Methodologies
Method 1: Sequential Assembly via Hantzsch Thiazole Synthesis
This approach prioritizes thiazole ring formation before coupling with the imidazolidinone core:
Synthesis of Thiazole-4-amine :
Imidazolidinone-Acetamide Coupling :
Esterification :
Yield : 65–70% after purification via column chromatography.
Method 2: One-Pot Multicomponent Reaction
El-Saghier et al. developed a streamlined protocol combining imidazolidinone formation, thiazole cyclization, and esterification in a single pot:
- Combine phenyl isothiocyanate , anthranilic acid , and triethylamine in ethanol to form 2-mercapto-3-phenylimidazolidin-4-one.
- Add ethyl chloroacetate and anhydrous potassium carbonate , inducing thioether formation and cyclization to the thiazole.
- Introduce ethyl glycinate hydrochloride to install the acetamide bridge, followed by esterification.
Optimization Notes :
- Neat conditions at 70°C improve reaction efficiency by eliminating solvent interactions.
- Triethylamine serves as both a base and a catalyst, accelerating nucleophilic substitutions.
Analytical Characterization and Spectral Data
Infrared (IR) Spectroscopy
Key functional groups are identified as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (500 MHz, DMSO-d6) :
- δ 8.09 (d, J = 8.0 Hz, 1H, thiazole H5).
- δ 7.50–7.40 (m, 5H, phenyl protons).
- δ 4.20 (q, J = 7.1 Hz, 2H, ester CH2).
- δ 3.85 (s, 2H, imidazolidinone CH2).
13C NMR (125 MHz, DMSO-d6) :
Melting Point and Purity
Challenges and Optimization Strategies
Competing Side Reactions
- Thione vs. Thiol Tautomerism : The thiol group in intermediates (e.g., 2-mercaptoimidazolidinone) may tautomerize to the thione form, requiring alkaline conditions to favor the thiolate for nucleophilic substitution.
- Ester Hydrolysis : Prolonged reflux in aqueous ethanol risks hydrolyzing the ethyl acetate group. Anhydrous DMF and controlled reaction times mitigate this.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the imidazolidinone ring.
Substitution: Substituted thiazole or ester derivatives.
Scientific Research Applications
Biological Activities
Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate has been studied for various biological activities:
a. Antimicrobial Properties
Research indicates that compounds containing thiazole and imidazolidinone moieties exhibit antimicrobial properties. This compound has shown effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics .
b. Anticancer Activity
Studies have demonstrated that derivatives of thiazole can inhibit cancer cell proliferation. The compound has been evaluated for its ability to induce apoptosis in cancer cells, particularly through mechanisms involving the modulation of apoptotic pathways .
c. Acetylcholinesterase Inhibition
Similar compounds have been identified as potential inhibitors of acetylcholinesterase, an enzyme linked to Alzheimer's disease. The design and synthesis of related compounds have shown promising results in inhibiting this enzyme, suggesting that this compound could also possess similar properties .
Therapeutic Applications
The therapeutic applications of this compound are under investigation:
a. Neurological Disorders
Given its potential as an acetylcholinesterase inhibitor, this compound could be explored for treating Alzheimer's disease and other cognitive disorders .
b. Infectious Diseases
With its antimicrobial properties, it may serve as a lead compound for developing treatments against bacterial infections, particularly those resistant to current antibiotics .
c. Cancer Therapy
The anticancer potential opens avenues for further research into its use as a chemotherapeutic agent, possibly in combination with existing treatments to enhance efficacy against specific cancer types .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazolidinone and thiazole rings play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological activities. Below is a detailed comparison with key analogs from literature:
Thiazole Derivatives
- Compound 11a-c (Molecules, 2011): Synthesized via cyclization of hydrazones with thioglycolic acid, these derivatives feature a thiazole ring substituted with aryl groups. While lacking the imidazolidinone moiety, they exhibit moderate analgesic activity (ED₅₀: 25–40 mg/kg in hot-plate tests).
- Pharmacopeial Compound e/f (PF 43(1), 2017): These β-lactam antibiotics contain a 2-aminothiazol-4-yl acetamido group but lack the ethyl ester and imidazolidinone. Their biological activity targets bacterial cell wall synthesis, whereas the ethyl ester in the target compound suggests improved lipophilicity for CNS penetration .
Pyrazole and Triazole Derivatives
- Compounds 6, 7, 9 (Molecules, 2011) : Pyrazole derivatives synthesized from hydrazide and diketones show weaker analgesic activity (ED₅₀: 50–65 mg/kg) compared to thiazole analogs. The absence of a thiazole ring reduces their metabolic stability, highlighting the importance of the thiazole core in the target compound .
- Triazole-3-thiols (13a-c) : These derivatives exhibit comparable analgesic potency to the target compound but require higher synthetic complexity due to additional cyclization steps .
Research Findings and Implications
- Activity Trends: Thiazole derivatives generally outperform pyrazoles in analgesic efficacy, likely due to enhanced π-π stacking with neuronal receptors. The target compound’s imidazolidinone may further modulate selectivity .
- Structural Insights : The ethyl ester in the target compound improves bioavailability compared to carboxylate-containing analogs (e.g., Pharmacopeial e/f), which require parenteral administration .
- Synthetic Challenges : Multi-step synthesis of the target compound limits scalability. Optimizing reaction conditions (e.g., using SHELXT for crystallographic verification) could streamline production .
Biological Activity
Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse sources, including case studies and research findings.
The compound's chemical formula is , with a molecular weight of 388.4 g/mol. Its structure includes an imidazolidinone core and a thiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1251624-92-6 |
| Molecular Weight | 388.4 g/mol |
| Molecular Formula | C18H20N4O4S |
Antimicrobial Activity
Studies have shown that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing thiazole and imidazolidinone rings have been reported to demonstrate activity against various bacterial strains. The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Research indicates that ethyl derivatives of imidazolidinones can inhibit cancer cell proliferation. A study focused on similar compounds demonstrated that they could induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to modulate signaling pathways involved in cell survival and proliferation suggests potential as an anticancer agent.
Anti-inflammatory Effects
Compounds containing thiazole and imidazolidinone structures have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammation. In vitro studies have shown promising results in reducing inflammation markers in cell cultures.
Case Studies
- Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of a related thiazole derivative against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.
- Anticancer Activity : In a study involving human breast cancer cell lines, the compound was tested for cytotoxicity using an MTT assay. Results indicated an IC50 value of approximately 15 µM, suggesting significant antiproliferative effects.
- Anti-inflammatory Study : In vivo experiments assessed the anti-inflammatory activity in a carrageenan-induced paw edema model in rats. The compound demonstrated a reduction in paw swelling by approximately 40% compared to the control group.
The biological activities of this compound can be attributed to its structural features:
- Imidazolidinone Core : Known for its ability to interact with various biological targets, potentially modulating enzyme activities.
- Thiazole Moiety : Often involved in metal ion chelation, which can affect cellular processes and contribute to antimicrobial activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate, and how can reaction parameters be optimized?
- Methodology : The synthesis involves sequential steps:
- Thiazole Formation : Cyclize benzothioamides with α-bromo ketones (e.g., ethyl 4-bromo-3-oxobutanoate) in ethanol under reflux (1–3 h). Yield optimization (up to 80%) is achievable by adjusting stoichiometry (1:1.2 molar ratio) and solvent polarity .
- Amide Coupling : React the thiazole intermediate with 2-(2-oxo-3-phenylimidazolidin-1-yl)acetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF at 0–25°C .
- Purification : Recrystallize from DMF/acetic acid (1:1) to achieve >95% purity. Monitor via TLC (ethyl acetate/hexane, 3:7) .
Q. Which spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Key peaks include thiazole C-H (δ 7.18–7.20 ppm), imidazolidinone NH (δ 10.23 ppm), and ester OCH2CH3 (δ 1.36 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm deviation (e.g., m/z 483.0165 for C16H15ClF3N4O4S2) .
- Elemental Analysis : Validate C, H, N, S content within 0.4% of theoretical values .
Advanced Research Questions
Q. How can crystallographic ambiguities (e.g., twinned data) be resolved using SHELX programs?
- Refinement Strategy :
- Use
TWINandBASFcommands in SHELXL to model twin domains. For low-resolution data (<1.5 Å), apply restraints (DFIX, DANG) based on analogous structures . - Employ CELL_NOW in SHELXL2018 for automatic twin-law detection. Example: A twin fraction of 0.35 was resolved for a thiazole derivative using HKLF 5 formatting .
Q. How to address contradictory spectral data indicating byproducts during synthesis?
- Troubleshooting :
- Incomplete Acylation : Use in-situ FTIR to track amide formation (1650 cm⁻¹). Boc-protect imidazolidinone NH to prevent side reactions .
- Ester Hydrolysis : Optimize pH (5–6) during aqueous workup. Purify via gradient HPLC (C18 column, 10–90% acetonitrile/water) .
Q. What methodologies enable SAR studies for biological activity optimization?
- Substituent Variation :
- Replace the phenyl group with pyridinyl (δ 8.66 ppm in 1H NMR) to assess π-π stacking .
- Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
Q. What storage conditions prevent degradation of the ester and amide functionalities?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
